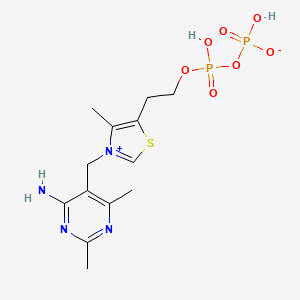

6'-Methyl-Thiamin Diphosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N4O7P2S |

|---|---|

Molecular Weight |

438.34 g/mol |

IUPAC Name |

[2-[3-[(4-amino-2,6-dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C13H20N4O7P2S/c1-8-11(13(14)16-10(3)15-8)6-17-7-27-12(9(17)2)4-5-23-26(21,22)24-25(18,19)20/h7H,4-6H2,1-3H3,(H4-,14,15,16,18,19,20,21,22) |

InChI Key |

XTYXJYCWAJSHCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Methyl Thiamin Diphosphate

Strategies for Chemical Synthesis of 6'-Methyl-Thiamin Diphosphate (B83284) and Related Analogs

The creation of MeThDP and similar molecules is a multi-step process that allows researchers to study the intricate workings of enzymes that rely on thiamin. nih.gov

The synthesis of 6'-methyl-thiamin diphosphate begins with the separate synthesis of its two core heterocyclic structures: a pyrimidine (B1678525) and a thiazole (B1198619) moiety. agriculturejournals.cztamu.edu The pyrimidine precursor is typically 4-amino-5-hydroxymethyl-2,6-dimethylpyrimidine, while the thiazole component is 4-methyl-5-(β-hydroxyethyl)thiazole. These two are then chemically coupled.

Once the 6'-methyl-thiamin molecule is assembled, the crucial diphosphate group is added. This phosphorylation step is commonly achieved using pyrophosphoryl chloride in a suitable solvent. Another established method involves enzymatic phosphorylation using thiamin diphosphokinase, which transfers a pyrophosphate group from a donor like ATP to the thiamin analog. wikipedia.orgnih.gov The reaction conditions, including pH, temperature, and concentration of reactants, are carefully controlled to ensure an efficient conversion to the final product. google.com

A summary of common precursor compounds can be found in the table below.

| Precursor Molecule | Role in Synthesis |

| 4-amino-5-hydroxymethyl-2,6-dimethylpyrimidine | The pyrimidine ring component of 6'-methyl-thiamin. |

| 4-methyl-5-(β-hydroxyethyl)thiazole | The thiazole ring component of 6'-methyl-thiamin. |

| Pyrophosphoryl chloride (POCl₃) | A chemical reagent for adding the diphosphate group. |

| Adenosine triphosphate (ATP) | The pyrophosphate donor in enzymatic synthesis. |

| Thiamin diphosphokinase | The enzyme that catalyzes the transfer of diphosphate. |

Precursor Compounds and Reaction Conditions

Purification and Characterization Techniques for Synthetic this compound

After synthesis, isolating pure this compound from the reaction mixture is a critical step. High-performance liquid chromatography (HPLC) is the predominant technique used for this purpose. nih.govchromsystems.comchromsystems.com

Ion-Exchange Chromatography: This method separates molecules based on charge. Since MeThDP is negatively charged due to its diphosphate group, anion-exchange columns are highly effective. nih.gov

Reversed-Phase Chromatography: This technique separates molecules based on polarity. It is useful for removing nonpolar impurities. plos.org

Once purified, the identity and integrity of the synthetic MeThDP are confirmed using a suite of analytical methods.

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the molecular structure. | ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ³¹P NMR is essential for verifying the diphosphate moiety. nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition. | Provides a highly accurate measurement of the molecular weight. researchgate.net |

| UV-Visible Spectroscopy | For quantification and preliminary identification. | The pyrimidine and thiazole rings have characteristic absorbance patterns. nih.gov |

Chemical Modifications and Derivatization of this compound for Research Probes

Modifying the structure of MeThDP allows for the creation of specialized molecular probes to investigate enzyme function. beilstein-journals.org

Reporter groups and affinity tags are attached to the MeThDP molecule to monitor its interactions or to facilitate purification of its target enzymes.

Reporter Groups: These are typically fluorescent molecules. When a fluorescently-tagged MeThDP analog binds to an enzyme, changes in the fluorescence signal can provide real-time information about the binding event. tandfonline.com

Affinity Tags: A common affinity tag is biotin (B1667282), which binds with very high affinity to the protein streptavidin. A biotinylated MeThDP analog can be used to isolate and identify enzymes that bind to it from complex biological samples.

For more precise studies, probes can be attached to specific locations on the MeThDP molecule. This allows researchers to map the active site of an enzyme.

Photoaffinity Labeling: A photo-reactive group is incorporated into the MeThDP analog. This group is inert until activated by light. Upon illumination, it forms a covalent bond with the nearest amino acid residues in the enzyme's active site, effectively "tagging" the binding location. frontiersin.org

Click Chemistry: This refers to a set of highly efficient and specific chemical reactions. An azide (B81097) or alkyne group can be synthetically introduced into the MeThDP structure. A separate probe molecule containing the complementary group can then be "clicked" on, forming a stable linkage. This method is highly valued for its reliability and specificity. psu.edu

Enzymatic Recognition and Coenzyme Function of 6 Methyl Thiamin Diphosphate

Binding Interactions of 6'-Methyl-Thiamin Diphosphate (B83284) with Thiamin Diphosphate-Dependent Enzymes

The interaction between a coenzyme and its dependent enzyme is a fundamental aspect of biocatalysis. In the case of thiamin diphosphate (ThDP) analogs like 6'-Methyl-Thiamin Diphosphate (6'-Me-ThDP), understanding the nuances of these binding interactions provides critical insights into enzyme specificity and function.

Structural Basis of Enzyme-Coenzyme Recognition

Thiamin diphosphate-dependent enzymes are a diverse family, including key players in metabolism like pyruvate (B1213749) decarboxylase, transketolase, and pyruvate dehydrogenase. mdpi.comacs.org These enzymes are typically oligomeric, forming homodimers or homotetramers, with the ThDP cofactor binding at the interface between subunits. acs.org The binding of ThDP, and by extension its analogs, is a highly orchestrated event requiring the presence of a divalent metal ion, typically Mg²⁺, which coordinates with the pyrophosphate group and conserved residues in the active site. mdpi.comacs.org This interaction is crucial for stabilizing the enzyme-coenzyme complex. vulcanchem.com

A conserved feature across ThDP-dependent enzymes is the adoption of a V-conformation by the bound cofactor. mdpi.com This conformation is energetically unfavorable in solution but is stabilized by the enzyme's active site architecture. It is essential for positioning the thiazolium ring for catalysis. mdpi.com

The diphosphate moiety of 6'-Me-ThDP, like that of ThDP, plays a critical role in anchoring the coenzyme to the active site through interactions with the Mg²⁺ ion and surrounding residues. vulcanchem.com This highlights the modular nature of coenzyme binding, where specific parts of the molecule are responsible for distinct binding functions.

Investigating Specificity Pockets and Active Site Architecture

The active site of ThDP-dependent enzymes is a finely tuned environment that not only binds the coenzyme but also the substrate. The architecture of this "specificity pocket" dictates which substrates can be accommodated and how they are oriented for reaction.

In many ThDP-dependent enzymes, the active site is located at the dimer interface, with residues from both subunits contributing to the binding and catalytic machinery. mdpi.com This arrangement can lead to communication between the active sites, a phenomenon known as alternating sites reactivity. mdpi.com The active site funnel, which leads to the bound cofactor, plays a crucial role in substrate selection. mpg.de

Research on various ThDP-dependent enzymes has shown that the active site is not a rigid structure. The binding of the cofactor itself can induce conformational changes that organize the active site for catalysis. acs.org For instance, comparing the apo (cofactor-free) and holo (cofactor-bound) forms of pyruvate decarboxylase reveals that ThDP binding orders the active site pocket. acs.org Similarly, the binding of substrate analogs can also lead to conformational adjustments. nih.gov

The study of how analogs like 6'-Me-ThDP fit into these specificity pockets helps to map out the critical interactions that govern substrate recognition and provides a basis for engineering enzymes with altered or improved catalytic properties. plos.orgtamu.edu

Kinetic Analysis of Enzymes Utilizing this compound as a Coenzyme

Kinetic analysis is a powerful tool to quantify the efficiency and specificity of an enzyme with its coenzyme and substrates. By determining key kinetic parameters, researchers can gain a deeper understanding of how modifications to the coenzyme, such as the addition of a 6'-methyl group, impact catalytic function.

Determination of Kinetic Parameters (e.g., K_m, V_max, k_cat)

The fundamental parameters of enzyme kinetics are the Michaelis constant (K_m), the maximum velocity (V_max), and the catalytic constant (k_cat). biorxiv.orgyoutube.com K_m is often interpreted as a measure of the enzyme's affinity for its substrate; a lower K_m generally indicates a higher affinity. run.edu.ng V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com The k_cat, or turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time. run.edu.ng The ratio k_cat/K_m is considered a measure of the enzyme's catalytic efficiency. biorxiv.orgrun.edu.ng

For enzymes that utilize a coenzyme like ThDP, the kinetics can be complex. In some cases, the coenzyme can be treated as a substrate if it dissociates from the enzyme between catalytic cycles. plos.org The kinetic parameters for both the substrate and the coenzyme can be determined by varying the concentration of one while keeping the other saturated. researchgate.net

While specific kinetic data for this compound across a wide range of enzymes is not extensively compiled in readily available literature, the principles of determining these parameters remain the same. For a hypothetical enzyme utilizing 6'-Me-ThDP, one would measure the initial reaction rate at various substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max. bu.edu The k_cat would then be calculated from V_max and the total enzyme concentration. run.edu.ng

Hypothetical Kinetic Data for an Enzyme with ThDP and 6'-Me-ThDP

| Coenzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Thiamin Diphosphate | Pyruvate | 0.5 | 100 | 50 | 1.0 x 10⁵ |

| This compound | Pyruvate | 0.8 | 80 | 40 | 5.0 x 10⁴ |

| Thiamin Diphosphate | Benzoylformate | 1.2 | 50 | 25 | 2.1 x 10⁴ |

| This compound | Benzoylformate | 2.0 | 30 | 15 | 7.5 x 10³ |

This table presents hypothetical data for illustrative purposes and is not based on specific experimental results.

Substrate Specificity Profiling with Analogs

The use of coenzyme analogs like 6'-Me-ThDP is a valuable strategy for probing the substrate specificity of ThDP-dependent enzymes. tamu.edu By comparing the enzyme's activity with the natural coenzyme versus the analog across a range of different substrates, researchers can elucidate the role of specific coenzyme moieties in substrate recognition and catalysis. conicet.gov.ar

For example, an enzyme might exhibit a high degree of specificity for its physiological substrate when using ThDP. However, when reconstituted with 6'-Me-ThDP, this specificity profile might change. The additional methyl group could create a more sterically hindered active site, favoring smaller substrates or, conversely, create a new hydrophobic pocket that enhances binding of non-polar substrates.

Studies on enzymes like 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase (MenD) have shown that while it has a high specificity for its natural acceptor substrate, it can be more promiscuous with donor substrates. conicet.gov.ar Investigating such an enzyme with 6'-Me-ThDP could reveal whether the modification on the pyrimidine (B1678525) ring influences the acceptance of alternative donor or acceptor molecules.

Furthermore, some ThDP-dependent enzymes are known to be inhibited by certain substrate analogs. nih.govbiorxiv.org Comparing the inhibitory profiles of these compounds in the presence of ThDP versus 6'-Me-ThDP can provide further insights into the structure and flexibility of the active site.

Mechanistic Implications of the 6'-Methyl Moiety on Catalytic Cycles

The catalytic cycle of ThDP-dependent enzymes is a multi-step process that begins with the deprotonation of the C2 atom of the thiazolium ring to form a reactive ylide. acs.org This ylide then attacks the carbonyl carbon of the substrate, leading to the formation of various covalent intermediates. wikipedia.org The 4'-aminopyrimidine ring of ThDP plays a crucial role in this process, acting as a proton shuttle to facilitate the necessary proton transfers. psu.edu

The introduction of a methyl group at the 6'-position of the pyrimidine ring can have several mechanistic implications:

Electronic Effects : The methyl group is an electron-donating group. Its presence could modulate the electron distribution within the pyrimidine ring, which in turn could affect the basicity of the N1' nitrogen. vulcanchem.com This nitrogen is involved in a crucial hydrogen bond with a conserved glutamate (B1630785) residue, and its protonation state is believed to be important for catalysis. nih.gov Any change in its pKa could influence the rate of key steps in the catalytic cycle.

Steric Effects : The 6'-methyl group adds bulk to the pyrimidine ring. While studies on yeast transketolase suggest that this does not prevent binding, it could subtly alter the positioning of the pyrimidine ring within the active site. nih.gov This might affect the efficiency of the intramolecular proton transfer between the 4'-amino group and the C2 atom of the thiazolium ring, a process believed to be essential for ylide formation. psu.edu

Conformational Effects : The steric bulk of the methyl group could influence the conformational dynamics of the enzyme-coenzyme complex. It might favor or disfavor certain conformations of the bound coenzyme or the flexible loops that often surround the active site. These conformational changes can be critical for different steps of the catalytic cycle, such as substrate binding, decarboxylation, and product release. acs.org

In essence, the 6'-methyl moiety acts as a chemical probe. By observing how this small modification affects the enzyme's function, we can deduce the importance of the electronic and steric environment around the pyrimidine ring for the intricate series of chemical transformations that constitute the catalytic cycle of ThDP-dependent enzymes.

Proposed Reaction Mechanisms with this compound

The enzymatic reactions involving this compound (6'-MeThDP) are understood to follow the canonical mechanism established for its natural counterpart, Thiamin Diphosphate (ThDP). ThDP-dependent enzymes catalyze a variety of critical carbon-carbon bond forming and breaking reactions, such as the decarboxylation of α-keto acids and the transfer of two-carbon ketol units. wikipedia.orgwikipedia.org The reaction mechanism is initiated within the enzyme's active site, where the ThDP cofactor is activated.

A key step involves the deprotonation of the C2 carbon of the thiazole (B1198619) ring of the cofactor. wikipedia.org This process is facilitated by the enzyme environment, specifically through the interaction of a highly conserved glutamate residue with the N1' nitrogen of the pyrimidine ring. This interaction is believed to activate the 4'-amino group, enabling it to act as an intramolecular base to abstract the C2 proton. nih.govebi.ac.uk This generates a highly reactive nucleophilic carbanion, often referred to as an ylide, which is stabilized by the adjacent positively charged quaternary nitrogen of the thiazolium ring. wikipedia.org

Once formed, this C2-carbanion attacks the electrophilic carbonyl carbon of a substrate, such as pyruvate. ebi.ac.uk This nucleophilic addition results in the formation of a covalent, tetrahedral intermediate. nih.gov Subsequent steps are enzyme-specific. In decarboxylases, this intermediate eliminates carbon dioxide, creating a key resonance-stabilized enamine intermediate (the Breslow intermediate). ebi.ac.uknih.gov In transketolases, a ketol fragment is cleaved from the donor substrate and remains bound to the cofactor as a C2α-dihydroxyethyl-ThDP (DHEThDP) intermediate before being transferred to an acceptor substrate. wikipedia.org

Role in Carbanion Formation and Subsequent Transformations

The catalytic utility of this compound, like natural ThDP, is fundamentally dependent on its ability to form a stabilized C2-carbanion. The formation of this carbanion is the pivotal event that converts the cofactor into an "umpolung" reagent, reversing the normal electrophilic reactivity of a carbonyl carbon into nucleophilic reactivity.

The generation of the carbanion is not a spontaneous event; it is actively promoted by the enzyme's active site architecture. The cofactor adopts a specific 'V-conformation' where the pyrimidine and thiazole rings are brought into proximity. nih.gov A conserved glutamate residue interacts with the N1' atom of the pyrimidine ring, which in turn enhances the basicity of the 4'-amino group, allowing it to deprotonate the C2-H of the thiazole ring. nih.gov The resulting negative charge on the C2 carbon is effectively stabilized by resonance within the thiazolium ring's π-system and through the electrostatic effect of the adjacent positive nitrogen atom. wikipedia.org

In Decarboxylation Reactions: For enzymes like pyruvate decarboxylase, the tetrahedral adduct readily undergoes decarboxylation. The thiazolium ring acts as a potent electron sink, stabilizing the transition state and facilitating the release of CO2. This step generates the central enamine intermediate. ebi.ac.uknih.gov

In Transketolase Reactions: In enzymes like transketolase, the attack on a ketose donor substrate is followed by the cleavage of a C-C bond, releasing an aldose product and leaving a two-carbon fragment covalently attached to the cofactor as the C2α-dihydroxyethyl intermediate, which is a specific form of the enamine. wikipedia.org

This enamine intermediate is the branching point for subsequent transformations. It can be protonated to release the final product (e.g., acetaldehyde (B116499) in pyruvate decarboxylation) or it can attack a second substrate (an acceptor aldehyde) in carboligation reactions, thereby forming a new carbon-carbon bond. nih.govuni-freiburg.de The presence of the 6'-methyl group is not expected to alter this fundamental pathway, although it could modulate the electronic properties of the pyrimidine ring, which may have subtle effects on the rates of these individual steps.

Comparative Enzymatic Activity of this compound versus Natural Thiamin Diphosphate

The substitution of a hydrogen atom with a methyl group at the 6'-position of the pyrimidine ring in Thiamin Diphosphate (ThDP) represents a subtle but potentially significant structural modification. Comparing the enzymatic activity of this compound (6'-MeThDP) with the natural cofactor is crucial for understanding the specific role of the pyrimidine moiety in catalysis. While both cofactors can be utilized by ThDP-dependent enzymes, their efficiencies and the nuances of the reactions they catalyze can differ.

Crystallographic studies provide a foundational comparison, revealing that 6'-MeThDP binds to yeast transketolase in a manner almost identical to natural ThDP. nih.govresearchgate.net This structural conservation suggests that the primary interactions required to anchor the cofactor in the active site are not disrupted by the 6'-methyl group.

Table 3.4: Comparative Structural Binding in Yeast Transketolase

| Feature | Natural Thiamin Diphosphate (ThDP) | This compound (6'-MeThDP) | Source(s) |

|---|---|---|---|

| Binding Conformation | Binds in a conserved 'V' shape. | Binds in a "highly similar" fashion to ThDP. | nih.govresearchgate.net |

| Pyrimidine Ring H-Bonds | Forms hydrogen bonds via N1' to a conserved Glutamate and via N3' to a main-chain nitrogen. | Maintains the same key hydrogen bonding pattern. | nih.gov |

Differential Effects on Enzyme Turnover Rates

While structural binding is a prerequisite for function, the ultimate measure of a coenzyme's efficacy is its effect on the enzyme's turnover rate (kcat). Modifications on the pyrimidine ring, such as the addition of a 6'-methyl group, can influence the electronic environment of the entire cofactor molecule. This, in turn, can affect the pKa of the C2-H, the stability of the carbanion intermediate, and the rates of the subsequent bond-breaking and bond-forming steps in the catalytic cycle.

Impact on Product Distribution and Side Reactions

Changes in the kinetics of individual steps of a multi-step enzymatic reaction can influence the partitioning of intermediates, potentially altering the product distribution or increasing the frequency of side reactions. The rate-limiting step of the reaction can be affected by the cofactor analog, which may change the steady-state concentration of reactive species like the enamine intermediate. nih.gov

For a ThDP-dependent enzyme that can perform both decarboxylation and carboligation, the lifetime of the key enamine intermediate is critical. If a cofactor analog like 6'-MeThDP were to slow down the rate of protonation or acceptor aldehyde binding compared to the rate of its formation, the prolonged existence of this highly reactive intermediate could increase the likelihood of undesired side reactions. For example, in some decarboxylases, a long-lived enamine can lead to the formation of different condensation products. nih.govnih.gov

Furthermore, the stereochemical outcome of a reaction is dependent on precise orbital alignment and steric control during the attack of the acceptor substrate on the enzyme-bound intermediate. uni-freiburg.de Any subtle shift in the conformation or electronic character of the intermediate induced by the 6'-methyl group could, in principle, affect this control, potentially leading to a change in the enantiomeric or diastereomeric ratio of the products. However, without direct experimental evidence on product profiles from reactions catalyzed by 6'-MeThDP, such effects remain speculative but are founded on established principles of enzymatic catalysis.

Catalytic Function and Mechanistic Insights

Role as a Coenzyme in Catalytic Cycles

6'-Methyl-Thiamin Diphosphate (B83284) can function as a coenzyme in the catalytic cycle of at least some TDP-dependent enzymes, most notably transketolase. A study investigating its coenzyme function in a transketolase-catalyzed reaction demonstrated that it possesses coenzyme activity. The catalytic efficiency, however, was found to be dependent on the nature of the substrates used in the reaction.

The fundamental catalytic mechanism is believed to mirror that of native TDP. This involves the deprotonation of the C2 atom of the thiazolium ring to form the reactive ylide, which then attacks the substrate. The methyl group at the 6' position may modulate the electronic properties of the pyrimidine (B1678525) ring, which in turn could influence the pKa of the C2 proton and the subsequent steps of the catalytic cycle.

Resolution of Coenzyme Conformation within the Active Site

Comparative Kinetic Analysis with Native Thiamin Diphosphate

Kinetic studies comparing the activity of 6'-Methyl-Thiamin Diphosphate with native TDP have been performed for transketolase. These studies typically measure key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and the maximum velocity (Vmax) or the catalytic rate constant (kcat), which represent the enzyme's catalytic efficiency.

Solution-State Structure and Dynamics of this compound

Spectroscopic Studies of Enzyme-Bound Intermediates

Spectroscopic techniques such as UV-Vis and circular dichroism (CD) are powerful tools for detecting and characterizing transient intermediates formed during enzymatic reactions. nih.govpnas.orgresearchgate.net For TDP-dependent enzymes, these methods have been used to identify key species like the enamine intermediate. sci-hub.st

Cellular and Metabolic Context of Thiamin Diphosphate Analogs

Investigation of 6'-Methyl-Thiamin Diphosphate (B83284) Uptake and Intracellular Localization in Model Systems

A review of available scientific literature indicates a significant gap in the understanding of how 6'-Methyl-Thiamin Diphosphate (6'-Me-ThDP) is transported into and distributed within cells. Research has extensively characterized the transport mechanisms for thiamin and thiamin diphosphate (ThDP), identifying specific transporters in the plasma membrane and mitochondrial membranes. nih.govnih.gov However, studies specifically investigating the uptake and intracellular localization of the 6'-Me-ThDP analog are not present in the reviewed literature.

There is currently no published research specifically detailing the permeation of this compound across biological membranes. The transport of phosphorylated thiamin derivatives like ThDP is known to be mediated by specific carrier proteins rather than passive diffusion, due to the charged nature of the diphosphate group. nih.govwikipedia.org It remains undetermined whether 6'-Me-ThDP can utilize these existing thiamin or ThDP transporters or if its structural modification affects recognition and transport.

No studies dedicated to the subcellular distribution of this compound in any model system were identified in the scientific literature. Research on thiamin and its natural phosphate (B84403) esters shows a distinct distribution, with ThDP being synthesized in the cytosol and subsequently transported into mitochondria where it serves as a crucial cofactor for dehydrogenase complexes. cornell.edursc.org Analysis of where 6'-Me-ThDP accumulates within the cell after potential uptake has not yet been performed.

Permeation Across Biological Membranes

Metabolic Fate and Biotransformation of this compound

The metabolic processing of this compound within a cellular context remains an uninvestigated area. The biotransformation pathways for native thiamin are well-established, involving a series of phosphorylation and dephosphorylation steps to maintain homeostasis of thiamin and its phosphate esters. nih.gov It is unknown if 6'-Me-ThDP is subject to similar enzymatic modifications.

The scientific literature lacks information regarding the interaction of 6'-Methyl-Thiamin or its monophosphate form with thiamin pyrophosphokinase, the enzyme responsible for synthesizing ThDP from thiamin. nih.gov Similarly, it is not known whether cellular phosphatases can act on this compound to dephosphorylate it. Consequently, the pathways for its synthesis from a precursor and its subsequent catabolism are undefined.

Thiamin salvage pathways enable cells to utilize precursors like the pyrimidine (B1678525) and thiazole (B1198619) moieties to synthesize ThDP. nih.gov There is no available data to suggest whether this compound or its potential precursors, such as 4-amino-5-hydroxymethyl-2,6-dimethylpyrimidine, interact with the enzymes of the thiamin salvage pathway.

Enzymatic Phosphorylation and Dephosphorylation Pathways

Effects of this compound on Thiamin Diphosphate-Dependent Metabolic Fluxes in Cellular Models

While direct studies on metabolic fluxes in cellular models are absent, significant insights into the effect of this compound at the enzymatic level come from a crystallographic study on yeast transketolase. nih.gov Transketolase is a key ThDP-dependent enzyme in the pentose (B10789219) phosphate pathway, crucial for producing precursors for nucleotide synthesis and generating NADPH for reductive biosynthesis. researchgate.netmdpi.com

In a 1994 study, researchers investigated how modifications to the pyrimidine ring of ThDP affect coenzyme binding and function in yeast apotransketolase. nih.gov They successfully determined the three-dimensional structure of the enzyme in a complex with 6'-Me-ThDP. The analysis revealed that 6'-Me-ThDP binds to the enzyme's active site in a conformation highly similar to that of the natural coenzyme, ThDP. nih.gov This indicates that the addition of a methyl group at the 6'-position of the pyrimidine ring does not prevent the analog from being correctly positioned for a potential catalytic role. nih.gov The study highlighted that hydrogen bonding between the pyrimidine ring's nitrogen atoms and the protein is crucial for proper binding, and 6'-Me-ThDP retains sufficient interactions for this to occur. nih.gov

Unlike another analog tested in the same study, N3'-pyridyl ThDP, which was found to be catalytically inactive, the findings for 6'-Me-ThDP did not indicate a lack of catalytic activity, suggesting it may act as a functional coenzyme, although its efficiency relative to native ThDP was not quantified. nih.gov The ability of 6'-Me-ThDP to bind to a key metabolic enzyme like transketolase implies it has the potential to influence the metabolic flux through the pentose phosphate pathway.

Table 1: Comparative Binding and Activity of Thiamin Diphosphate Analogs with Yeast Transketolase

This table summarizes findings from a study on the interaction of various ThDP analogs with yeast apotransketolase, providing context for the properties of this compound.

| Analog Name | Modification on Pyrimidine Ring | Binding to Apotransketolase | Catalytic Activity | Reference |

| Thiamin Diphosphate (ThDP) | None (Natural Cofactor) | Yes (High Affinity) | Active | nih.gov |

| This compound | Methyl group at C6' position | Yes, binding highly similar to ThDP | Not reported as inactive; implies potential activity | nih.gov |

| N1'-Pyridyl-Thiamin Diphosphate | N1' atom replaced by a carbon in a pyridine (B92270) ring | Yes | Active | nih.gov |

| N3'-Pyridyl-Thiamin Diphosphate | N3' atom replaced by a carbon in a pyridine ring | Yes | Inactive | nih.gov |

This table is based on data presented in König, S., et al. (1994). Journal of Biological Chemistry, 269(14), 10879-82.

Perturbation of Glycolysis and Pentose Phosphate Pathway

Thiamin diphosphate is a critical coenzyme for several key enzymes involved in carbohydrate metabolism. cornell.edunih.gov Its analogs, therefore, have the potential to disrupt these central energy-producing and biosynthetic pathways.

Pentose Phosphate Pathway (PPP): Transketolase, a ThDP-dependent enzyme, is a central component of the non-oxidative branch of the pentose phosphate pathway. cornell.edunih.gov This pathway is crucial for producing NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for generating pentose sugars required for nucleotide synthesis. nih.gov The activity of transketolase helps to control the flow of intermediates within the PPP. nih.gov Any alteration in transketolase function by a ThDP analog would, therefore, perturb the balance of the PPP, potentially affecting cellular redox state and the synthesis of nucleic acid precursors. Low concentrations of ThDP have been linked to decreased transketolase activity, which can disrupt energy generation through the interconnected pathways of glycolysis and the citric acid cycle. researchgate.net

| Pathway | Key ThDP-Dependent Enzyme | Function | Potential Impact of 6'-MeThDP |

| Glycolysis Link | Pyruvate (B1213749) Dehydrogenase (PDH) | Converts pyruvate to acetyl-CoA. cornell.eduuomustansiriyah.edu.iq | Altered rate of acetyl-CoA formation, impacting entry into the Citric Acid Cycle. vulcanchem.com |

| Pentose Phosphate Pathway | Transketolase | Interconverts sugars in the non-oxidative branch, produces precursors for nucleotide synthesis. nih.govcore.ac.uk | Disruption of NADPH and pentose sugar production. nih.gov |

Impact on Citric Acid Cycle and Branched-Chain Amino Acid Metabolism

The influence of ThDP and its analogs extends beyond initial glucose metabolism into the central hub of cellular respiration and amino acid catabolism.

Citric Acid Cycle (TCA Cycle): The α-ketoglutarate dehydrogenase complex is another critical ThDP-dependent enzyme system within the TCA cycle. cornell.edunih.gov It catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a rate-limiting step in the cycle. wikipedia.org By potentially interfering with this enzyme, 6'-MeThDP could disrupt the TCA cycle's flow, leading to an accumulation of upstream metabolites and a deficit in the production of energy carriers like NADH and FADH2. wikipedia.org

Branched-Chain Amino Acid (BCAA) Metabolism: ThDP is also a cofactor for the branched-chain α-keto acid dehydrogenase (BCKDH) complex. cornell.edunih.gov This enzyme complex is responsible for the oxidative decarboxylation of the α-keto acids derived from the three branched-chain amino acids: leucine, isoleucine, and valine. nih.govmdpi.com Inhibition or altered activity of the BCKDH complex due to analogs like 6'-MeThDP would lead to a buildup of BCAAs and their corresponding α-keto acids, a hallmark of metabolic disorders like Maple Syrup Urine Disease. msdmanuals.com

| Metabolic Pathway | Key ThDP-Dependent Enzyme | Substrates | Products | Potential Effect of 6'-MeThDP |

| Citric Acid Cycle | α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | Succinyl-CoA, CO2, NADH khanacademy.org | Disruption of TCA cycle flux, reduced energy carrier production. |

| BCAA Metabolism | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-keto acids of Leucine, Isoleucine, Valine | Acyl-CoA derivatives, CO2, NADH nih.gov | Accumulation of BCAAs and their toxic keto-acid derivatives. |

Comparative Studies of this compound with Other Thiamin Analogs in Cellular Contexts

The study of thiamin analogs provides valuable insights into the structure-function relationships of ThDP-dependent enzymes. Different modifications to the thiamin molecule can result in varied biological activities, ranging from potent inhibition to acting as alternative coenzymes.

Oxythiamine (B85929) and Pyrithiamine: These are two of the most well-studied thiamin antimetabolites. Oxythiamine, where the amino group on the pyrimidine ring is replaced by a hydroxyl group, is phosphorylated to oxythiamine diphosphate. It then binds tightly to ThDP-dependent enzymes, inhibiting their function. Pyrithiamine, on the other hand, primarily interferes with thiamin transport and its conversion to ThDP. portlandpress.com

3-Deazathiamin Diphosphate (deazaThDP): This analog, where the nitrogen at position 3 of the thiazolium ring is replaced by a carbon, is a potent irreversible inhibitor of ThDP-dependent enzymes. ijbs.com The neutral thiophene (B33073) ring in deazaThDP results in greater hydrophobicity compared to ThDP, leading to stronger interactions with the active sites of enzymes. ijbs.com

This compound (6'-MeThDP): The methyl group at the 6'-position of the pyrimidine ring in 6'-MeThDP is a key structural feature that distinguishes it from native ThDP. vulcanchem.com This modification could alter the electronic properties and steric interactions within the enzyme's active site. vulcanchem.com While detailed comparative kinetic data for 6'-MeThDP across a range of enzymes is not extensively documented in the provided results, it is plausible that this analog could act as either a competitive inhibitor or a coenzyme with altered catalytic efficiency compared to ThDP. Its diphosphate group facilitates binding to the enzyme active site through interactions with magnesium ions, similar to the native coenzyme. vulcanchem.com

| Thiamin Analog | Key Structural Modification | Primary Mechanism of Action |

| Oxythiamine | 4'-amino group replaced by a hydroxyl group. portlandpress.com | Competitive inhibition of ThDP-dependent enzymes after phosphorylation. portlandpress.com |

| Pyrithiamine | Pyrimidine nitrogen replaced by a C-C bond to a pyridine ring. portlandpress.com | Inhibits thiamin transport and pyrophosphorylation. portlandpress.comijbs.com |

| 3-Deazathiamin Diphosphate | N-3 of thiazolium ring replaced by carbon. ijbs.com | Potent, often irreversible, inhibition of ThDP-dependent enzymes. ijbs.com |

| This compound | Methyl group at the 6'-position of the pyrimidine ring. vulcanchem.com | Likely acts as a competitive inhibitor or an alternative coenzyme with modified activity. vulcanchem.com |

The study of these analogs, including 6'-MeThDP, is crucial for understanding the precise molecular interactions that govern catalysis by ThDP-dependent enzymes and for the potential design of specific enzyme inhibitors.

Applications of 6 Methyl Thiamin Diphosphate As a Biochemical Probe

Utilization in Investigating Enzyme Active Site Topography and Dynamics

The unique structural modification of 6'-MeThDP allows for detailed exploration of the enzyme's active site, providing insights into the precise positioning and interactions required for catalysis.

Photoaffinity Labeling and Chemical Crosslinking Studies

Photoaffinity labeling (PAL) is a powerful technique used to identify and map ligand-binding sites within proteins. enamine.net This method involves a photoactivatable probe that, upon irradiation, forms a covalent bond with nearby amino acid residues, permanently tagging the binding pocket. enamine.netmdpi.com While PAL and chemical crosslinking are established methods for studying protein-ligand interactions, specific studies employing a photoactivatable or crosslinking version of 6'-Methyl-Thiamin Diphosphate (B83284) are not prominent in the available literature. Covalent bonds are known to be deliberately generated between proteins and cofactors like thiamine (B1217682) to create functional enzymes. mdpi.com However, the development of a 6'-MeThDP-based probe would theoretically involve incorporating a photoreactive group, such as a diazirine or benzophenone, into its structure. Such a probe could be used to irradiate the enzyme-coenzyme complex, leading to covalent attachment and allowing for subsequent identification of the labeled residues through techniques like mass spectrometry. This would provide direct evidence of the pyrimidine-binding pocket's topography.

Use as a Competitive Inhibitor for Active Site Mapping

6'-Methyl-Thiamin Diphosphate has been effectively used as a competitive inhibitor to probe the active site of ThDP-dependent enzymes. A key study on yeast transketolase, a homodimeric enzyme of the pentose (B10789219) phosphate (B84403) pathway, utilized 6'-MeThDP to understand coenzyme binding specificity. nih.govpnas.org

In this research, the three-dimensional crystal structure of yeast apotransketolase was determined in a complex with 6'-MeThDP. The study revealed that the analog binds to the enzyme in a manner highly similar to that of the natural coenzyme, ThDP. This binding illustrates that certain modifications on the pyrimidine (B1678525) ring are tolerated within the active site, providing valuable data for mapping the space and interactions of the binding pocket. The ability of 6'-MeThDP to occupy the active site, despite its structural alteration, underscores its utility as a tool for competitive binding studies aimed at understanding enzyme-cofactor recognition.

Table 1: Crystallographic Study of Yeast Transketolase with this compound

| Parameter | Finding | Source |

|---|---|---|

| Enzyme | Yeast Transketolase (apo-form) | pnas.org |

| Ligand | This compound | pnas.org |

| Binding Mode | Binds in a fashion highly similar to the native coenzyme (ThDP). | pnas.org |

| Key Implication | Demonstrates that the hydrogen bond between the N1' atom of the pyrimidine ring and the conserved glutamate (B1630785) residue (Glu418) is crucial for catalysis but not strictly essential for binding, as the analog still binds effectively. | pnas.org |

Development of Fluorescent and Spin-Labeled this compound for Spectroscopic Analysis

While the synthesis of fluorescent or spin-labeled versions of this compound itself is not detailed in the reviewed literature, the development of such probes based on the thiamin scaffold is a recognized strategy for spectroscopic analysis. cornell.edu Thiamin can be oxidized to form the highly fluorescent product thiochrome, a property leveraged in various analytical methods. cornell.eduwikipedia.org

Real-Time Monitoring of Coenzyme Binding and Conformational Changes

Attaching a fluorescent reporter (fluorophore) or a spin label to 6'-MeThDP would create a powerful tool for real-time analysis. A fluorescent analog would allow researchers to monitor its binding to an apoenzyme by observing changes in fluorescence intensity, polarization, or wavelength. These changes can report on the binding event itself and subsequent conformational shifts in the enzyme as it accommodates the coenzyme. This approach provides kinetic data that is often inaccessible through static methods like crystallography.

FRET-Based Assays for Protein-Coenzyme Interactions

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. acs.org It is a sensitive technique for measuring molecular proximity and interactions. acs.orgnih.gov A FRET-based assay for studying 6'-MeThDP binding could be designed in several ways. For instance, the apoenzyme could be labeled with a donor fluorophore, and a fluorescently tagged 6'-MeThDP could act as the acceptor. Upon binding, the close proximity of the donor and acceptor would result in a FRET signal. This signal would decrease or disappear upon the addition of a competing, unlabeled ligand, allowing for quantitative analysis of binding affinities. Such assays are highly adaptable for high-throughput screening to identify new inhibitors of ThDP-dependent enzymes. acs.org While specific FRET assays using 6'-MeThDP are not described in the available research, the principles have been applied to study other enzyme systems and RNA riboswitches that bind thiamine pyrophosphate. nih.govuchicago.edu

Application in Directed Evolution and Rational Design of Thiamin Diphosphate-Dependent Enzymes

Directed evolution and rational design are powerful protein engineering strategies used to create enzymes with new or improved properties, such as enhanced stability or altered substrate specificity. nih.gov ThDP-dependent enzymes like transketolase and benzoylformate decarboxylase are frequent targets for such engineering due to their utility in biocatalysis. nih.govresearchgate.netmdpi.com

While this compound is not typically a direct agent in the mutagenesis process, it can serve as a critical analytical tool in these engineering workflows. For example, after creating a library of enzyme variants through directed evolution, 6'-MeThDP could be used as a competitive inhibitor to assess how mutations in the active site affect coenzyme binding affinity. Comparing the inhibition constants (Ki) of the analog across different mutants can reveal which residues are key for coenzyme recognition versus catalytic turnover.

In rational design, where specific mutations are planned based on structural knowledge, 6'-MeThDP can help validate the design. nih.govresearchgate.net For instance, if the goal is to alter the space around the pyrimidine-binding pocket, the binding affinity of 6'-MeThDP could be a sensitive indicator of the success of the redesign. Although the literature describes the rational design of ThDP-dependent enzymes to alter stereoselectivity and the directed evolution of transketolase, specific examples detailing the use of this compound as a probe in these studies were not found in the search results. nih.govresearchgate.netbiorxiv.org

Screening for Enzymes with Modified Coenzyme Specificity

The introduction of a methyl group at the 6'-position of the pyrimidine ring of Thiamin Diphosphate (ThDP) serves as a subtle yet effective steric and electronic probe for investigating enzyme active sites. vulcanchem.com By using this compound (6'-MeThDP) in screening assays, researchers can identify enzymes that exhibit altered specificity for this modified coenzyme compared to the natural ThDP. This approach is particularly useful for understanding the flexibility and constraints of the coenzyme binding pocket in various ThDP-dependent enzymes, such as transketolase and pyruvate (B1213749) decarboxylase. nih.govnih.gov

The key interactions between the pyrimidine moiety of the coenzyme and the protein are largely maintained. One of the critical hydrogen bonds for proper positioning of the cofactor involves the N1' atom of the pyrimidine ring and a conserved glutamate residue (Glu418 in yeast transketolase). The structural analysis of the 6'-MeThDP complex confirmed that this crucial interaction remains intact, allowing for proper binding and positioning of the analog. nih.gov However, the presence of the 6'-methyl group can subtly alter the local environment and interactions, which can be exploited in screening for enzyme variants with modified specificity. For instance, mutations in the amino acid residues that form the binding pocket for the pyrimidine ring could lead to enzymes that preferentially bind 6'-MeThDP over ThDP, or vice versa. Such variants would be valuable tools for further mechanistic studies or for developing orthogonal enzyme-coenzyme pairs.

The comparative binding analysis of different ThDP analogs, including 6'-MeThDP, has underscored the importance of specific hydrogen bonds for catalytic activity. While 6'-MeThDP can bind effectively, other modifications, such as replacing the N1' or N3' atoms, can have more drastic effects on catalysis, even if binding is not completely abolished. nih.gov This highlights how analogs like 6'-MeThDP can be used in screening protocols to dissect the distinct roles of coenzyme binding and catalytic activation. By measuring and comparing the binding affinities and catalytic activities of a library of enzyme mutants with both ThDP and 6'-MeThDP, one can systematically map the residues that govern coenzyme specificity.

Table 1: Comparison of Coenzyme Binding in Yeast Transketolase

| Coenzyme/Analog | Binding Fashion | Key Interaction with Conserved Glutamate | Catalytic Activity | Reference |

| Thiamin Diphosphate (ThDP) | Native binding mode | Hydrogen bond between N1' and Glu418 is present | Active | nih.gov |

| This compound (6'-MeThDP) | Highly similar to ThDP | Hydrogen bond between N1' and Glu418 is maintained | Binds effectively | nih.gov |

| N3'-pyridyl Thiamin Diphosphate | Highly similar to ThDP | Hydrogen bond between N1' and Glu418 is absent | Inactive | nih.gov |

Engineering Enzyme-Analog Interactions for Novel Catalysis

The insights gained from using 6'-MeThDP as a biochemical probe can be extended to the field of enzyme engineering, where the goal is to create novel biocatalysts with desired properties. acs.org By understanding how the methyl group of 6'-MeThDP interacts with the active site, protein engineers can rationally design mutations that not only accommodate this analog but also leverage its unique electronic and steric properties to foster new catalytic activities. acs.org

The general principle involves pairing a modified enzyme with a modified coenzyme to create a system with capabilities not found in nature. While specific examples of engineering novel catalysis using 6'-MeThDP are not yet widespread in the literature, the foundational knowledge supports its potential in this area. For example, the presence of the 6'-methyl group could alter the precise positioning of the thiazolium ring, which is the catalytic center of the coenzyme. vulcanchem.com This repositioning, even if slight, could influence the stereochemical outcome of the reaction or enable the enzyme to accept substrates that are not processed by the wild-type enzyme.

The process would typically involve several steps:

Structural Analysis: Detailed examination of the crystal structure of the target enzyme complexed with 6'-MeThDP, similar to the study on yeast transketolase. nih.gov This provides a blueprint of the active site interactions.

Rational Design and Mutagenesis: Based on the structural data, amino acid residues in the vicinity of the 6'-methyl group are identified as targets for mutation. The goal would be to introduce new interactions (e.g., van der Waals forces) or to relieve steric clashes, thereby creating a more favorable binding pocket for the analog.

Directed Evolution: In cases where rational design is challenging, directed evolution can be employed. A library of enzyme mutants is generated and screened for activity in the presence of 6'-MeThDP and a target substrate. This allows for the discovery of beneficial mutations that might not have been predicted. acs.org

For instance, one could envision engineering a carboligase to produce a specific stereoisomer of a chiral α-hydroxy ketone. By using 6'-MeThDP and mutating residues around the pyrimidine binding site, it might be possible to subtly tilt the reactive intermediate, thereby favoring the formation of one product stereoisomer over another. This approach of coenzyme-analog-based engineering offers a sophisticated strategy for fine-tuning enzyme catalysis beyond what is achievable by modifying the substrate-binding pocket alone.

The development of such engineered enzyme-analog systems holds promise for synthetic biology and industrial biocatalysis, enabling the production of complex molecules with high precision. acs.org The use of 6'-MeThDP as a tool in this context is a prime example of how fundamental biochemical investigation can pave the way for innovative biotechnological applications.

Future Directions and Emerging Research Avenues

Computational Modeling and Simulation of 6'-Methyl-Thiamin Diphosphate (B83284) Interactions

Computational approaches are poised to provide unparalleled insights into the subtle yet significant effects of the 6'-methyl modification on coenzyme function and enzyme catalysis.

While crystal structures, such as that of yeast transketolase in complex with 6'-MeThDP, offer a static snapshot of the binding mode, molecular dynamics (MD) simulations can illuminate the dynamic behavior of this complex. nih.gov Future MD simulations could be employed to:

Analyze Conformational Changes: Track the conformational changes in both the coenzyme and the surrounding amino acid residues. This is crucial for understanding how the 6'-methyl group may alter the enzyme's structural dynamics, which are often linked to its catalytic activity. ub.edunih.gov

Probe Water Networks: Examine the role of water molecules in the active site and how their network is perturbed by the presence of the 6'-methyl group. Water-mediated interactions can be critical for both coenzyme binding and the catalytic mechanism. ub.edu

A comparative MD study could be designed to simulate the behavior of an apoenzyme, the holoenzyme with ThDP, and the holoenzyme with 6'-MeThDP. Key metrics to be analyzed would include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bond networks.

Quantum mechanical (QM) and hybrid QM/Molecular Mechanical (QM/MM) methods are powerful tools for elucidating the electronic details of enzymatic reactions. nih.govresearchgate.net These approaches can be applied to the 6'-MeThDP-enzyme system to:

Determine Reaction Barriers: Calculate the activation energies for key steps in the catalytic cycle, such as the formation of the reactive ylide intermediate and subsequent C-C bond cleavage or formation. researchgate.net This would provide a quantitative measure of how the 6'-methyl group influences the catalytic efficiency of the enzyme.

Characterize Transition States: Elucidate the geometry and electronic structure of transition states in the reaction pathway. Understanding these high-energy states is fundamental to a complete description of the catalytic mechanism. arxiv.org

Analyze Covalent Intermediates: Investigate the properties of covalent intermediates formed between 6'-MeThDP and the substrate. For instance, in the case of transketolase, this would involve studying the glycoaldehyde-6'-MeThDP intermediate. nih.gov

A prospective QM/MM study could focus on the initial proton abstraction from the C2 atom of the thiazolium ring, a critical step for activating the coenzyme. The quantum region would include the thiazolium ring of 6'-MeThDP, the substrate, and key active site residues, while the rest of the enzyme would be treated with molecular mechanics.

| Computational Method | Research Question | Potential Insights for 6'-MeThDP |

| Molecular Dynamics (MD) | How does the 6'-methyl group affect enzyme and coenzyme dynamics? | Elucidation of changes in conformational flexibility, active site stability, and water molecule networks. mdpi.comarxiv.orgub.edunih.gov |

| Quantum Mechanics (QM) | What is the electronic effect of the 6'-methyl group on catalysis? | Quantification of changes in activation energies and the electronic structure of catalytic intermediates and transition states. nih.govresearchgate.netarxiv.org |

Molecular Dynamics Simulations of Enzyme-Coenzyme Complexes

Development of Novel Synthetic Routes for Advanced 6'-Methyl-Thiamin Diphosphate Derivatives

The synthesis of new 6'-MeThDP analogs with additional modifications could provide powerful tools for probing enzyme mechanisms and developing specific inhibitors.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising strategy for creating complex 6'-MeThDP derivatives. ucl.ac.ukmdpi.comacs.org Future research could focus on:

Enzymatic Phosphorylation: Utilizing enzymes like thiamin pyrophosphokinase to phosphorylate synthetically modified 6'-methyl-thiamin analogs. nih.gov This approach leverages the enzyme's specificity to ensure the correct diphosphate ester is formed.

One-Pot Cascades: Designing multi-enzyme cascade reactions to build up complex derivatives from simpler precursors. plos.org For example, a cascade could be developed to synthesize a 6'-MeThDP analog with a modified substrate-like moiety already attached.

Use of Promiscuous Enzymes: Exploiting the substrate promiscuity of certain enzymes to accept and process modified 6'-methyl-thiamin precursors. mdpi.comusask.ca

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.orgacs.org This technology could be harnessed to create labeled 6'-MeThDP derivatives for various applications:

Fluorescent Tagging: Synthesizing 6'-MeThDP analogs that incorporate a small, bioorthogonal handle (e.g., an azide (B81097) or alkyne). This would allow for the subsequent attachment of a fluorescent probe via a "click" reaction, enabling visualization of the coenzyme's localization within cells or tissues. acs.org

Affinity Probes: Attaching biotin (B1667282) or other affinity tags to 6'-MeThDP via bioorthogonal ligation. These probes could be used to isolate and identify enzymes that bind to 6'-MeThDP from complex biological mixtures.

Photoaffinity Labeling: Incorporating a photoactivatable group into the structure of a 6'-MeThDP analog. Upon photo-irradiation, this group would form a covalent bond with the enzyme, allowing for the precise identification of binding site residues. usask.ca

| Synthetic Strategy | Objective | Example Application for 6'-MeThDP |

| Chemoenzymatic Synthesis | Create structurally complex and stereochemically pure derivatives. | One-pot synthesis of a 6'-MeThDP analog with a side chain that mimics a substrate. mdpi.complos.org |

| Bioorthogonal Chemistry | Introduce labels for visualization and affinity purification. | A 6'-MeThDP analog with an azide handle for fluorescent tagging via click chemistry. acs.orgacs.org |

Chemoenzymatic Synthesis Approaches

Integration of Omics Technologies for System-Level Understanding of Thiamin Analog Effects

To understand the broader biological impact of 6'-MeThDP, it is essential to move beyond single-enzyme studies and adopt a systems-level perspective. The suite of "omics" technologies provides the tools for such an investigation. uchicago.edufrontiersin.org

Future research should aim to integrate genomics, transcriptomics, proteomics, and metabolomics to map the cellular response to 6'-MeThDP. For example, a study could involve treating a model organism or cell line with 6'-MeThDP and performing a multi-omics analysis:

Transcriptomics (RNA-Seq): Would reveal changes in gene expression, highlighting pathways that are up- or down-regulated in response to the analog. This could uncover compensatory mechanisms or off-target effects.

Proteomics: Would identify changes in protein abundance, providing a more direct link to cellular function. This could confirm, for instance, whether the expression of ThDP-dependent enzymes is altered.

Metabolomics: Would measure changes in the levels of small molecule metabolites. This is particularly relevant for assessing the functional consequences of inhibiting ThDP-dependent enzymes, which are central to metabolism. For example, an increase in pyruvate (B1213749) and a decrease in acetyl-CoA could be expected if the pyruvate dehydrogenase complex is inhibited. frontiersin.org

By integrating these datasets, researchers can construct a comprehensive model of the cellular perturbations caused by 6'-MeThDP, moving from a reductionist to a holistic understanding of its biological activity. uchicago.eduresearchgate.net This approach would be invaluable for assessing its potential as a specific enzyme inhibitor or a probe for studying thiamin metabolism. researchgate.netacs.org

Metabolomics Profiling in Response to this compound Perturbation

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful approach to understanding the functional impact of enzymatic or metabolic perturbations. uef.fi By introducing a ThDP analog like this compound, which can compete with the native coenzyme, researchers can induce specific metabolic shifts and profile the resulting changes across the metabolome.

Perturbation with this compound is expected to impact core metabolic pathways that rely on ThDP-dependent enzymes. ThDP is a critical cofactor for enzymes linking glycolysis to the citric acid cycle, such as the pyruvate dehydrogenase (PDH) complex, and for the pentose (B10789219) phosphate (B84403) pathway (PPP) via transketolase. cornell.eduuq.edu.au The introduction of the 6'-methyl analog, which binds to ThDP-dependent enzymes, could alter their catalytic efficiency. nih.govvulcanchem.com This would lead to predictable changes in the concentrations of related metabolites. For instance, reduced PDH activity would likely cause an accumulation of pyruvate and a depletion of acetyl-CoA. Similarly, altered transketolase function would affect the levels of PPP intermediates like sedoheptulose-7-phosphate and ribose-5-phosphate. cornell.edu

Metabolomic studies on postmortem muscle aging have demonstrated clear changes in thiamine (B1217682) metabolism and related pathways, highlighting the sensitivity of these networks. animbiosci.org A targeted metabolomics approach following perturbation with this compound could quantify these shifts with high precision, providing a detailed picture of its specific effects on cellular metabolism.

Table 1: Predicted Metabolomic Shifts in Response to this compound Perturbation

This interactive table outlines the predicted changes in key metabolite levels following the introduction of this compound, based on the known roles of ThDP-dependent enzymes in core metabolic pathways.

| Metabolite | Associated Pathway | Predicted Change | Rationale |

| Pyruvate | Glycolysis / TCA Cycle Link | Increase | Potential inhibition of Pyruvate Dehydrogenase (PDH), for which ThDP is a cofactor. cornell.edu |

| Acetyl-CoA | TCA Cycle | Decrease | Reduced conversion of pyruvate to acetyl-CoA by PDH. mdpi.com |

| α-Ketoglutarate | TCA Cycle | Increase | Potential inhibition of α-Ketoglutarate Dehydrogenase, another ThDP-dependent enzyme. cornell.edu |

| Sedoheptulose-7-phosphate | Pentose Phosphate Pathway | Fluctuate | Altered activity of Transketolase, a key enzyme in the non-oxidative PPP. animbiosci.org |

| Ribose-5-phosphate | Pentose Phosphate Pathway | Fluctuate | Altered activity of Transketolase would impact the interconversion of sugar phosphates. cornell.edu |

| Branched-chain α-keto acids | Amino Acid Catabolism | Increase | Potential inhibition of the branched-chain α-keto acid dehydrogenase complex. cornell.edu |

Proteomics Analysis of Coenzyme-Binding Proteins

Proteomics allows for the large-scale identification and quantification of proteins in a biological system. mdpi.com In the context of this compound, proteomics can be employed to identify which proteins it binds to within the cell. A method known as thermal proteome profiling can detect changes in protein thermal stability upon ligand binding, making it a powerful tool for identifying the targets of small molecules like coenzyme analogs. nih.gov

The primary targets of this compound are expected to be the well-characterized family of ThDP-dependent enzymes. researchgate.net A seminal study using X-ray crystallography provided high-resolution structural data on the binding of this specific analog to yeast apotransketolase. nih.gov The findings showed that this compound binds to the enzyme in a manner highly similar to the natural coenzyme, ThDP. nih.gov This indicates that the 6'-methyl modification on the pyrimidine (B1678525) ring does not prevent the analog from accessing and seating within the enzyme's active site. nih.gov

The study further elucidated that proper binding and positioning of the cofactor can be maintained even if one of the hydrogen bonds from the pyrimidine ring nitrogens to the protein is absent. nih.gov This structural insight is crucial for understanding the specificity of coenzyme binding and for designing other ThDP analogs to probe or modulate enzyme function. nih.gov

Table 2: Crystallographic Data of Yeast Transketolase with this compound

This interactive table summarizes key findings from the structural analysis of yeast transketolase in complex with ThDP analogs.

| Coenzyme Analog | Binding Mode | Key Interaction | Implication for Catalysis | Reference |

| This compound | Highly similar to native ThDP | Binds in the active site, maintaining key positioning | The methyl group is tolerated, allowing the analog to act as a competitive binder. | nih.gov |

| N1'-pyridyl Thiamin Diphosphate | Highly similar to native ThDP | Maintains hydrogen bond between N3' and the protein | Demonstrates that the N1' hydrogen bond is not solely essential for binding. | nih.gov |

| N3'-pyridyl Thiamin Diphosphate | Binds in the active site | Lacks the hydrogen bond between the N1' nitrogen and the conserved Glu418 residue | The absence of this specific interaction leads to a lack of catalytic activity. | nih.gov |

Exploration of this compound in Non-Canonical Thiamin Diphosphate-Dependent Processes

While ThDP is renowned for its role as a coenzyme in central metabolism, emerging evidence suggests its involvement in a wider range of cellular activities. researchgate.netfrontiersin.org Analogs like this compound serve as invaluable chemical probes to explore these non-canonical functions, helping to dissociate them from the coenzyme's primary metabolic roles.

Beyond Core Metabolic Pathways

Thiamin and its derivatives have been implicated in processes beyond the breakdown of carbohydrates and amino acids. These include responses to cellular stress and potential roles in neurotransmission. researchgate.net For example, thiamin triphosphate (ThTP), another thiamin derivative, is thought to be involved in nerve transmission, although its molecular targets are not fully identified. researchgate.net The enzymes that synthesize these non-coenzyme derivatives are also poorly characterized. researchgate.net Using this compound in cellular models could help determine if it, or a modified version, interacts with proteins involved in these pathways, thereby shedding light on their molecular mechanisms.

Furthermore, ThDP-dependent enzymes are involved in specialized metabolic pathways in various organisms. For instance, in bacteria, the mandelate (B1228975) pathway utilizes ThDP-dependent enzymes to use mandelic acid as a carbon source. cornell.edu In plants, ThDP is a cofactor for 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. mdpi.com Studying the effect of this compound in these diverse systems could reveal how the coenzyme's structure is adapted for different chemical transformations.

Regulatory Roles in Cellular Signaling

The influence of thiamin extends to the regulation of cellular signaling. ThDP-dependent enzymes are positioned at critical metabolic junctions, and their activity directly impacts the availability of key signaling precursors. The PDH complex, for example, controls the production of acetyl-CoA, which is not only a substrate for the TCA cycle but also the acetyl group donor for protein acetylation, a major post-translational modification that regulates gene expression and protein function. frontiersin.org

Perturbation of ThDP-dependent enzyme activity by this compound could, therefore, have downstream effects on cellular signaling networks. Thiamin deficiency has been shown to reduce the mRNA levels of transketolase and PDH, indicating a regulatory link between the vitamin and the expression of the enzymes that use it. iiarjournals.org Moreover, thiamin has been suggested to play a role in modulating the levels of matrix metalloproteinases and reactive oxygen species (ROS), both of which are critical components of cellular signaling cascades. iiarjournals.org By selectively modulating the activity of specific ThDP-dependent enzymes, this compound can be a tool to investigate the direct links between metabolic status and these signaling pathways.

Q & A

Q. How can researchers resolve contradictions in binding affinity data for 6'-Me-ThDP across different enzyme systems?

- Methodological Answer : Perform comparative docking studies (e.g., AutoDock or Rosetta) using enzyme structures (e.g., transketolase vs. pyruvate oxidase) to assess steric clashes or electronic mismatches caused by the methyl group. Validate computational predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics (, ). Mutagenesis (e.g., active-site residues like Glu in transketolase) can isolate steric vs. electronic effects .

Q. What mechanistic insights explain the kinetic coupling between 6'-Me-ThDP and redox cofactors (e.g., FAD) in radical-based phosphorolysis?

- Methodological Answer : Use time-resolved spectroscopy (stopped-flow with flavin fluorescence quenching) to track electron transfer (ET) rates between 6'-Me-ThDP-derived radicals and FAD. Employ deuterium isotope effects to probe proton transfer steps. For radical intermediates, employ electron paramagnetic resonance (EPR) spectroscopy under cryo-trapping conditions. Compare with wild-type ThDP to isolate methyl group effects on ET efficiency .

Q. How can computational modeling improve the design of 6'-Me-ThDP analogs for targeting malaria transketolase?

- Methodological Answer : Utilize molecular dynamics (MD) simulations to analyze methyl group interactions with Plasmodium falciparum transketolase’s active site (e.g., RMSD clustering of docking poses). Benchmark against experimental binding data (e.g., Table 1 in ). Apply free-energy perturbation (FEP) calculations to predict ΔΔG values for methyl modifications. Validate with in vitro inhibition assays using recombinant Pf transketolase and analogs .

Q. What strategies address discrepancies in 6'-Me-ThDP’s metabolic stability across cellular vs. cell-free systems?

- Methodological Answer : Quantify cofactor degradation rates in cell lysates (LC-MS/MS) vs. purified enzyme systems. Use isotopic labeling (e.g., C-6'-Me-ThDP) to track metabolic incorporation into pathways like the pentose phosphate pathway. Compare with P NMR to assess diphosphate hydrolysis susceptibility. Cellular studies require membrane-permeable prodrugs (e.g., acetylated precursors) to bypass transport limitations .

Methodological Best Practices

- Data Validation : Cross-reference docking results (e.g., RMSD values from ) with mutational analysis and thermodynamic profiling (ITC).

- Controlled Comparisons : Always include wild-type ThDP as a control in kinetic and structural studies to isolate methyl-specific effects .

- Advanced Techniques : Combine pre-steady-state kinetics with radical-trapping methods (e.g., EPR) for mechanistic clarity in redox-coupled systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.